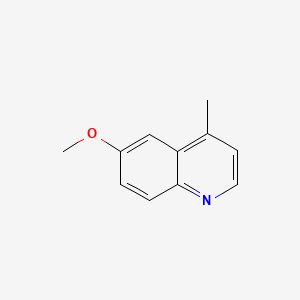

6-Methoxy-4-methylquinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

6-methoxy-4-methylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO/c1-8-5-6-12-11-4-3-9(13-2)7-10(8)11/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBVGYFIYXWVPQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=C(C=CC2=NC=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90961398 | |

| Record name | 6-Methoxy-4-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90961398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41037-26-7 | |

| Record name | 6-Methoxy-4-methylquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41037-26-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Methoxy-4-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90961398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Methoxy-4-methylquinoline Hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

6-Methoxy-4-methylquinoline chemical properties

An In-depth Technical Guide to the Chemical Properties and Synthetic Pathways of 6-Methoxy-4-methylquinoline

Introduction

6-Methoxy-4-methylquinoline is a heterocyclic aromatic compound built upon the quinoline scaffold. The quinoline ring system is a significant pharmacophore in medicinal chemistry, with its derivatives exhibiting a vast range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] The strategic placement of a methoxy group at the 6-position and a methyl group at the 4-position modulates the electronic properties and steric profile of the molecule, making it a valuable intermediate and building block in the synthesis of more complex, biologically active agents.[4][5] This technical guide provides a comprehensive overview of the chemical identity, physicochemical properties, synthesis, spectroscopic profile, and reactivity of 6-methoxy-4-methylquinoline, designed for researchers and professionals in drug discovery and organic synthesis.

Chemical Identity and Physicochemical Properties

A precise understanding of the fundamental properties of a compound is the cornerstone of its application in research and development. The key identifiers and physicochemical parameters for 6-methoxy-4-methylquinoline are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | 6-methoxy-4-methylquinoline | [6] |

| CAS Number | 41037-26-7 | [4][6] |

| Molecular Formula | C₁₁H₁₁NO | [6] |

| Molecular Weight | 173.21 g/mol | [6] |

| Appearance | White to almost white crystalline powder | [4] |

| Melting Point | 51 - 54 °C | [4][6] |

| Boiling Point | 158 °C / 10 mmHg | [4] |

| Canonical SMILES | CC1=CC=NC2=C1C=C(C=C2)OC | |

| InChI Key | XRLFMZRPQJPCRV-UHFFFAOYSA-N |

Synthesis of 6-Methoxy-4-methylquinoline

The synthesis of the quinoline core can be achieved through several classic named reactions, including the Skraup, Conrad-Limpach, Combes, and Doebner-von Miller syntheses.[7][8] The Doebner-von Miller reaction, which involves the reaction of an aniline with an α,β-unsaturated carbonyl compound, is a particularly effective method for producing substituted quinolines.[9][10]

Recommended Synthetic Route: Modified Doebner-von Miller Reaction

A robust and documented method for the synthesis of 6-methoxy-4-methylquinoline involves the acid-catalyzed reaction of 4-methoxyaniline with methyl vinyl ketone (MVK).[11] This approach offers a direct route to the desired scaffold.

Caption: Workflow for the synthesis of 6-methoxy-4-methylquinoline.

Detailed Experimental Protocol

The following protocol is adapted from the process described in patent WO2007060685A1.[11]

Step 1: Initial Reaction Setup

-

To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-methoxyaniline (1.0 eq, 8.1 mmol) and acetic acid (10 ml).

-

Stir the solution to ensure complete dissolution.

-

Under a nitrogen atmosphere, add activated "silferc" (ferric chloride on silica gel, 1.0 eq, 8.1 mmol).

-

Stir the resulting mixture for 5 minutes at room temperature.

Step 2: Addition of α,β-Unsaturated Ketone

-

Slowly add methyl vinyl ketone (MVK) (1.1 eq, 8.9 mmol) dropwise to the reaction mixture over a period of 15 minutes. Causality: Slow addition is crucial to control the exothermic reaction and minimize polymerization of MVK, a common side reaction in acidic conditions.[12]

Step 3: Heating and Cyclization

-

Heat the reaction mixture to 70 °C and maintain the temperature between 70-75 °C for one hour.

-

Add anhydrous zinc chloride (1.0 eq, 8.1 mmol). Causality: Zinc chloride acts as a Lewis acid catalyst to promote the intramolecular electrophilic cyclization onto the electron-rich aromatic ring, followed by dehydration to form the quinoline.[9]

-

Increase the temperature to reflux and maintain for an additional two hours. Monitor reaction progress via Thin Layer Chromatography (TLC).

Step 4: Workup and Isolation

-

Allow the reaction mixture to cool to room temperature.

-

Filter the mixture to remove the solid catalyst.

-

Carefully basify the filtrate with a 10% sodium hydroxide (NaOH) solution until alkaline.

-

Extract the aqueous layer with ethyl acetate (3 x 20 ml).

-

Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude product.

-

The product can be further purified by column chromatography on silica gel. The reported yield for this process is approximately 55%.[11]

Spectroscopic Analysis

The structural elucidation of 6-methoxy-4-methylquinoline is confirmed through a combination of spectroscopic techniques. The expected data, based on its structure and publicly available spectral information, are summarized below.[13][14][15]

| Technique | Data and Interpretation |

| ¹H NMR | ~2.7 ppm (s, 3H): Singlet corresponding to the methyl (CH₃) protons at the C4 position. ~3.9 ppm (s, 3H): Singlet for the methoxy (OCH₃) protons at the C6 position. ~7.1-8.7 ppm (m, 5H): A series of multiplets and doublets in the aromatic region corresponding to the five protons on the quinoline ring system. |

| ¹³C NMR | ~18.7 ppm: Signal for the C4-methyl carbon. ~55.4 ppm: Signal for the methoxy carbon. ~104-162 ppm: A series of signals corresponding to the 9 carbons of the quinoline aromatic core. Key signals include those for the carbon bearing the methoxy group (C6) and the carbons of the pyridine ring (e.g., C2, C4, C8a). |

| Mass Spec (MS) | Molecular Ion [M]⁺: m/z = 173. Fragmentation: Potential loss of a methyl radical from the methoxy group to give a fragment at m/z = 158, or loss of CO to give a fragment at m/z = 145. |

| Infrared (IR) | ~3050-3000 cm⁻¹: Aromatic C-H stretching. ~2950-2850 cm⁻¹: Aliphatic C-H stretching (methyl and methoxy groups). ~1620, 1580, 1500 cm⁻¹: C=C and C=N bond stretching within the aromatic quinoline core. ~1250 cm⁻¹: Asymmetric C-O-C stretching of the aryl ether (methoxy group). ~1030 cm⁻¹: Symmetric C-O-C stretching. |

Chemical Reactivity and Mechanistic Insights

The reactivity of the 6-methoxy-4-methylquinoline core is governed by the interplay of its constituent functional groups and the inherent electronic nature of the quinoline system.

Caption: Factors influencing the reactivity of 6-methoxy-4-methylquinoline.

-

Influence of Substituents: The methoxy group at the C6 position is a powerful electron-donating group (EDG) through resonance, significantly increasing the electron density of the benzene ring portion of the quinoline. The methyl group at C4 is a weak EDG via induction.

-

Electrophilic Aromatic Substitution (EAS): The strong activating effect of the methoxy group makes the benzene ring highly susceptible to EAS reactions (e.g., nitration, halogenation, sulfonation). Substitution is primarily directed to the positions ortho and para to the methoxy group, namely C5 and C7. However, steric hindrance from the adjacent fused ring may favor substitution at the C5 and C8 positions.

-

Reactivity of the Pyridine Ring: The pyridine half of the quinoline is generally electron-deficient and less reactive towards electrophiles than the benzene ring. The nitrogen atom possesses a lone pair of electrons, rendering it basic and nucleophilic. It readily reacts with acids to form hydrochloride salts and can be alkylated to form quaternary quinolinium salts.

Applications in Drug Discovery and Materials Science

The quinoline scaffold is a privileged structure in medicinal chemistry.[16][17] 6-Methoxy-4-methylquinoline serves as a key precursor for the synthesis of compounds with diverse therapeutic potential.

-

Anticancer Agents: Many potent kinase inhibitors, which are crucial in modern oncology, feature a substituted quinoline core. For example, derivatives of 6,7-dimethoxy-4-anilinoquinoline have been developed as potent inhibitors of the c-Met tyrosine kinase, a key target in cancer therapy.[18][19] The 6-methoxy-4-methylquinoline scaffold provides a foundational structure for developing similar targeted agents.

-

Antimicrobial and Antiviral Activity: The quinoline nucleus is present in numerous antimalarial drugs (e.g., quinine, chloroquine) and has been explored for broad-spectrum antimicrobial activity.[20][21] The lipophilicity and electronic properties imparted by the methoxy and methyl groups can be fine-tuned in derivatives to optimize cell permeability and target engagement.[13]

-

Fluorescent Probes and Materials: The rigid, planar structure of the quinoline ring system often imparts fluorescent properties. Derivatives of 6-methoxy-4-methylquinoline are utilized in the development of fluorescent probes for biological imaging and as components in organic light-emitting diodes (OLEDs) and other functional materials.[4]

References

- Benchchem. (n.d.). An In-depth Technical Guide on the Physical and Chemical Properties of 6-Methoxy-4-methylquinolin-2-ol.

- Wikipedia. (n.d.). Doebner–Miller reaction.

- IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.

- SynArchive. (n.d.). Doebner-Miller Reaction.

- Google Patents. (n.d.). WO2007060685A1 - An improved process for the synthesis of quinoline derivatives.

- Slideshare. (n.d.). Doebner-Miller reaction and applications.

- Benchchem. (n.d.). Technical Guide: Synthesis of 6-Methoxy-2-methylquinolin-4-amine.

- Benchchem. (n.d.). Technical Support Center: Doebner-von Miller Quinoline Synthesis.

- MDPI. (n.d.). 2-(4-Chlorophenyl)-4-(3,4-dimethoxy-phenyl)-6-methoxy-3-methylquinoline.

- ChemSynthesis. (n.d.). 6-methoxy-4-methylquinoline.

- Guidechem. (n.d.). What is the synthesis method of 6-Methoxyquinoline?.

- Sigma-Aldrich. (n.d.). 6-Methoxy-4-methylquinoline hydrochloride.

- Chem-Impex. (n.d.). 6-Methoxy-4-methylquinoline hydrate.

- Benchchem. (n.d.). Spectroscopic Analysis of 6-Methoxy-2-methylquinolin-4-amine: A Technical Guide.

- NIH PubChem. (n.d.). 6-Methoxyquinaldine.

- NIH PubChem. (n.d.). 6-Methoxyquinoline.

- NIH PubChem. (n.d.). 2-Hydroxy-6-methoxy-4-methylquinoline.

- ResearchGate. (n.d.). Graphical abstract of the newly synthesized 6-methoxyquinoline-3-carbonitrile derivatives.

- Combes Quinoline Synthesis. (n.d.). Combes Quinoline Synthesis.

- NIH PubChem. (n.d.). 6-Methoxy-2-methylquinolin-4-ol.

- ChemicalBook. (n.d.). 6-methoxy-4-methylquinoline(41037-26-7) 1 h nmr.

- MDPI. (2023). Synthesis of (R)-(6-Methoxyquinolin-4-yl)[(1S,2S,4S,5R)-5-vinylquinuclidin-2-yl]methanol Tetraphenylborate Ion-Pair Complex: Characterization, Antimicrobial, and Computational Study.

- NIH PubMed Central. (n.d.). Structure-Based Discovery of 4-(6-Methoxy-2-methyl-4-(quinolin-4-yl)-9H-pyrimido[4,5-b]indol-7-yl)-3,5-dimethylisoxazole (CD161) as a Potent and Orally Bioavailable BET Bromodomain Inhibitor.

- Wikipedia. (n.d.). Combes quinoline synthesis.

- ChemicalBook. (n.d.). 6-Methoxyquinoline(5263-87-6) 1H NMR spectrum.

- mzCloud. (2015). 6 Methoxyquinoline.

- The Royal Society of Chemistry. (n.d.). Direct Alkylation of Heteroarenes with Unactivated Bromoalkanes using Photoredox Gold Catalysis.

- PubMed. (n.d.). Biological activities of quinoline derivatives.

- PubMed. (n.d.). Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors.

- JOCPR. (n.d.). Synthesis, Optimization and Evaluation of Substituted Quinolines by Solvent and Catalyst Free Conditions as a Green Protocol.

- PrepChem.com. (n.d.). Synthesis of 6-methoxy-4-methyl-8-nitro-5-(4-phenylbutoxy) quinoline.

- RSC Publishing. (n.d.). Katritzky and Jones: The Infrared Spectra of.

- SpectraBase. (n.d.). 6-Methoxyquinoline - Optional[1H NMR] - Spectrum.

- Benchchem. (n.d.). Technical Support Center: Synthesis of 6-Methoxy-2-methylquinoline-4-thiol.

- Google Patents. (n.d.). CN103804289A - Method for synthetizing 6-methoxyquinoline.

- ResearchGate. (n.d.). (PDF) Biological Activities of Quinoline Derivatives.

- MDPI. (n.d.). (2S,4S)-4-[(E)-(2,2-Dimethylhydrazono)methyl]-6-methoxy-4-methyl-2-[(E)-styryl]-1,2,3,4-tetrahydroquinoline.

- Benchchem. (n.d.). An In-depth Technical Guide to the Synthesis of 2,4,6-Trimethylquinoline via the Combes Reaction.

- NIH PubMed Central. (n.d.). Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors.

- PubChemLite. (n.d.). 6-methoxy-4-methylquinoline (C11H11NO).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. chemimpex.com [chemimpex.com]

- 5. Structure-Based Discovery of 4-(6-Methoxy-2-methyl-4-(quinolin-4-yl)-9H-pyrimido[4,5-b]indol-7-yl)-3,5-dimethylisoxazole (CD161) as a Potent and Orally Bioavailable BET Bromodomain Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemsynthesis.com [chemsynthesis.com]

- 7. iipseries.org [iipseries.org]

- 8. jocpr.com [jocpr.com]

- 9. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]

- 10. synarchive.com [synarchive.com]

- 11. WO2007060685A1 - An improved process for the synthesis of quinoline derivatives - Google Patents [patents.google.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. mdpi.com [mdpi.com]

- 14. 6-METHOXY-4-METHYLQUINOLINE(41037-26-7) 1H NMR [m.chemicalbook.com]

- 15. rsc.org [rsc.org]

- 16. Page loading... [wap.guidechem.com]

- 17. CN103804289A - Method for synthetizing 6-methoxyquinoline - Google Patents [patents.google.com]

- 18. Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. mdpi.com [mdpi.com]

An In-depth Technical Guide to 6-Methoxy-4-methylquinoline (CAS Number: 41037-26-7)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 6-Methoxy-4-methylquinoline, a heterocyclic compound of significant interest in medicinal chemistry and materials science. This document explores its chemical properties, synthesis, spectroscopic profile, and applications, offering field-proven insights for professionals in drug discovery and development.

Introduction: The Significance of the Quinoline Scaffold

Quinoline and its derivatives are a cornerstone in the field of medicinal chemistry, forming the structural core of numerous therapeutic agents.[1] This nitrogen-containing heterocyclic aromatic compound has demonstrated a broad spectrum of pharmacological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1] The versatility of the quinoline scaffold allows for extensive functionalization, enabling the fine-tuning of its biological activity and pharmacokinetic properties. 6-Methoxy-4-methylquinoline, as a substituted quinoline, is a valuable building block in the synthesis of more complex molecules with potential therapeutic applications.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 6-Methoxy-4-methylquinoline is essential for its effective use in research and development.

| Property | Value | Source |

| CAS Number | 41037-26-7 | [2] |

| Molecular Formula | C₁₁H₁₁NO | [2] |

| Molecular Weight | 173.21 g/mol | [2] |

| Melting Point | 52 °C | [3] |

| Appearance | White to Almost white powder to crystal | - |

| Solubility | Information not widely available, but likely soluble in organic solvents like ethanol, DMSO, and DMF. |

Synthesis of 6-Methoxy-4-methylquinoline

The synthesis of 6-Methoxy-4-methylquinoline can be achieved through various established methods for quinoline ring formation. The Doebner-von Miller reaction provides a classic and effective approach. This reaction involves the condensation of an aniline with an α,β-unsaturated carbonyl compound under acidic conditions.[4]

Doebner-von Miller Synthesis: A Step-by-Step Protocol

A detailed experimental protocol for the synthesis of 6-Methoxy-4-methylquinoline is provided in the patent literature (WO2007060685A1). This method utilizes 4-methoxyaniline and methyl vinyl ketone as key starting materials.

Reaction Scheme:

A representative Doebner-von Miller synthesis of 6-Methoxy-4-methylquinoline.

Experimental Protocol:

-

Step 1: Initial Reaction Setup

-

To a stirred solution of 4-methoxyaniline (1g, 8.1 mmol) in acetic acid (10 ml), add activated "silferc" (1.3g, ferric chloride 8.1 mmol) under a nitrogen atmosphere.

-

-

Step 2: Addition of α,β-Unsaturated Ketone

-

Stir the reaction mixture for 5 minutes.

-

Slowly add methyl vinyl ketone (MVK) (0.62g, 8.9 mmol) over a period of 15 minutes.

-

-

Step 3: Heating and Cyclization

-

Heat the reaction mixture to 70 °C and maintain the temperature between 70-75 °C for one hour.

-

Add anhydrous zinc chloride (1.1g, 8.1 mmol) to the mixture.

-

Reflux the reaction for an additional two hours.

-

-

Step 4: Work-up and Isolation

-

Cool the reaction mixture and filter to remove any solids.

-

Basify the filtrate with a 10% sodium hydroxide (NaOH) solution.

-

Extract the aqueous layer with ethyl acetate (3 x 20 ml).

-

Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), and evaporate the solvent to yield the final product.

-

Mechanistic Insights: The Doebner-von Miller Reaction

The mechanism of the Doebner-von Miller reaction is a subject of discussion but is generally understood to proceed through a series of key steps. A proposed mechanism involves a fragmentation-recombination pathway.[5]

A simplified mechanistic pathway of the Doebner-von Miller reaction.

The reaction is initiated by a Michael addition of the aniline to the α,β-unsaturated carbonyl compound. This is followed by an intramolecular cyclization and subsequent dehydration to form a dihydroquinoline intermediate. The final step involves an oxidation of the dihydroquinoline to the aromatic quinoline product. The exact nature of the oxidizing species can vary depending on the reaction conditions.

Spectroscopic Characterization

The structural elucidation of 6-Methoxy-4-methylquinoline relies on a combination of spectroscopic techniques. While a comprehensive set of publicly available spectra for this specific compound is limited, data from closely related analogs provide valuable insights for interpretation.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the quinoline core, a singlet for the methyl group at the 4-position, and a singlet for the methoxy group at the 6-position. The aromatic region will display a complex splitting pattern due to the coupling between adjacent protons. Based on data for similar 6-methoxyquinoline derivatives, the chemical shifts (δ) in CDCl₃ are anticipated to be in the following ranges:[6]

-

CH₃ (at C4): ~2.5 ppm (singlet)

-

OCH₃ (at C6): ~3.9 ppm (singlet)

-

Aromatic Protons: 7.0 - 8.8 ppm (multiplets and doublets)

¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the 11 carbon atoms in the molecule. The chemical shifts will be influenced by the electron-donating methoxy group and the electron-withdrawing nitrogen atom in the quinoline ring. Predicted chemical shifts based on analogs are:[6]

-

CH₃ (at C4): ~18 ppm

-

OCH₃ (at C6): ~55 ppm

-

Aromatic and Heteroaromatic Carbons: 100 - 160 ppm

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of 6-Methoxy-4-methylquinoline is expected to show a prominent molecular ion peak (M⁺) at m/z 173, corresponding to its molecular weight.[7] Fragmentation patterns would likely involve the loss of a methyl radical (•CH₃) from the methoxy group to give a fragment at m/z 158, followed by the loss of carbon monoxide (CO) to yield a fragment at m/z 130.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands corresponding to the various functional groups present in the molecule. Key expected peaks include:

-

C-H stretching (aromatic): ~3050-3100 cm⁻¹

-

C-H stretching (aliphatic): ~2850-3000 cm⁻¹

-

C=N and C=C stretching (aromatic ring): ~1500-1600 cm⁻¹

-

C-O stretching (aryl ether): ~1250 cm⁻¹ and ~1030 cm⁻¹

Applications in Research and Development

6-Methoxy-4-methylquinoline serves as a versatile intermediate in the synthesis of a variety of target molecules with potential biological activity.

-

Pharmaceutical Drug Discovery: The quinoline nucleus is a well-established pharmacophore.[1] This compound can be used as a starting material for the development of novel therapeutic agents, particularly in the areas of oncology, infectious diseases, and neurodegenerative disorders.

-

Fluorescent Probes: The quinoline ring system is known for its fluorescent properties. Derivatives of 6-Methoxy-4-methylquinoline can be designed and synthesized to act as fluorescent probes for biological imaging and sensing applications.

-

Antimicrobial Research: Quinolone and quinoline derivatives have a long history as antimicrobial agents. This compound can be a precursor for the synthesis of new antibacterial and antifungal compounds.

Conclusion

6-Methoxy-4-methylquinoline is a valuable heterocyclic building block with significant potential in various scientific disciplines. Its synthesis via the Doebner-von Miller reaction is a well-established and efficient method. A comprehensive understanding of its physicochemical and spectroscopic properties is crucial for its effective utilization in the design and synthesis of novel compounds for drug discovery, materials science, and other research applications. This guide provides a foundational understanding to aid researchers and scientists in their work with this important chemical entity.

References

-

SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. (n.d.). IIP Series. Retrieved January 7, 2026, from [Link].

-

Supporting Information For - The Royal Society of Chemistry. (n.d.). Retrieved January 7, 2026, from [Link].

-

Denmark, S. E., & Venkatraman, S. (2006). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry, 71(4), 1668–1676. [Link].

-

Ajani, O. O., Iyaye, K. T., & Ademosun, O. T. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances, 12(29), 18635-18664. [Link].

-

Quinoline, 6-methoxy-4-methyl-. (n.d.). In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved January 7, 2026, from [Link].

-

6-methoxy-4-methylquinoline (C11H11NO). (n.d.). PubChemLite. Retrieved January 7, 2026, from [Link].

-

6-methoxy-4-methylquinoline. (n.d.). ChemSynthesis. Retrieved January 7, 2026, from [Link].

-

6-Methoxyquinoline. (n.d.). In PubChem. National Center for Biotechnology Information. Retrieved January 7, 2026, from [Link].

-

6-Methoxyquinaldine. (n.d.). In PubChem. National Center for Biotechnology Information. Retrieved January 7, 2026, from [Link].

-

2-Hydroxy-6-methoxy-4-methylquinoline. (n.d.). In PubChem. National Center for Biotechnology Information. Retrieved January 7, 2026, from [Link].

Sources

- 1. Doebner-von Miller reaction | Semantic Scholar [semanticscholar.org]

- 2. Quinoline, 6-methoxy-4-methyl- [webbook.nist.gov]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. iipseries.org [iipseries.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. rsc.org [rsc.org]

- 7. PubChemLite - 6-methoxy-4-methylquinoline (C11H11NO) [pubchemlite.lcsb.uni.lu]

physical characteristics of 6-Methoxy-4-methylquinoline

An In-depth Technical Guide to the Physical Characteristics of 6-Methoxy-4-methylquinoline

This guide provides a comprehensive overview of the essential physical and spectroscopic properties of 6-Methoxy-4-methylquinoline (CAS No. 41037-26-7). Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data sheet to offer practical insights into the experimental determination and interpretation of these characteristics. The structure of this guide is tailored to logically present the identity, purity, and structural attributes of the compound, reflecting a standard workflow in chemical characterization.

Core Physicochemical Identity

6-Methoxy-4-methylquinoline is a substituted quinoline, a class of heterocyclic aromatic compounds prevalent in medicinal chemistry and materials science.[1] Its foundational properties, which dictate its handling, storage, and reactivity, are summarized below. The compound typically appears as a white to almost white crystalline powder.[2]

| Property | Value | Source(s) |

| CAS Number | 41037-26-7 | [3][4] |

| Molecular Formula | C₁₁H₁₁NO | [3][4] |

| Molecular Weight | 173.21 g/mol | [3][4] |

| Appearance | White to almost white crystalline powder | [2] |

| Melting Point | 51 - 54 °C | [2][4] |

| Boiling Point | 301.3 °C at 760 mmHg; 158 °C at 10 mmHg | [2][3] |

Melting Point Analysis: A Criterion for Purity

The melting point is a critical physical property for assessing the purity of a crystalline solid. A sharp, narrow melting range, typically 0.5-1.5°C, is indicative of a pure compound.[5] Impurities will depress the melting point and broaden the melting range.[6][7] For 6-Methoxy-4-methylquinoline, a reported melting point of 51-54°C suggests that a high-purity sample should melt consistently within this narrow window.[2]

Experimental Protocol: Capillary Melting Point Determination

The capillary method is a fundamental and widely used technique for accurate melting point determination.[8]

Causality and Experimental Insight: This protocol is designed to ensure uniform and controlled heating, which is paramount for obtaining a reproducible melting range. The initial rapid heating phase efficiently locates an approximate melting temperature, while the subsequent slow ramp (1-2°C/minute) is crucial for allowing the system to remain in thermal equilibrium, providing the precision needed to observe the onset and completion of melting accurately.

Step-by-Step Methodology:

-

Sample Preparation: Ensure the 6-Methoxy-4-methylquinoline sample is completely dry and finely powdered. Grinding the crystals on a watch glass with a spatula is effective.

-

Capillary Loading: Gently tap the open end of a capillary tube into the powdered sample. A small amount of material (1-2 mm in height) is sufficient.[5]

-

Sample Compaction: Compact the sample at the bottom of the sealed capillary tube by tapping the tube or by dropping it through a long glass tube.[5]

-

Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus (e.g., a Mel-Temp).

-

Approximate Determination (Optional but Recommended): Heat the sample rapidly (e.g., 10-20°C/minute) to find a rough estimate of the melting point.[5]

-

Accurate Determination: Allow the apparatus to cool to at least 10-15°C below the estimated melting point. Prepare a new sample and heat at a slow rate of 1-2°C per minute.

-

Data Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is T₁ - T₂.

Workflow for Melting Point Determination```dot

Caption: Solubility Characterization Flowchart.

Spectroscopic Signature: The Molecular Fingerprint

Spectroscopic analysis provides unambiguous structural confirmation. The combined data from Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) creates a unique molecular fingerprint.

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to bond vibrations. F[9]or 6-Methoxy-4-methylquinoline, the spectrum is expected to be complex but show several characteristic peaks.

-

Aromatic C-H Stretch: A weak to medium band will appear just above 3000 cm⁻¹ (typically 3030-3100 cm⁻¹), which is characteristic of C-H bonds on an aromatic ring. *[10][11] Aliphatic C-H Stretch: Bands corresponding to the methyl (-CH₃) and methoxy (-OCH₃) groups will appear just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).

-

C=C and C=N Ring Stretching: A series of medium to strong absorptions are expected in the 1450-1600 cm⁻¹ region, which are characteristic of the quinoline aromatic ring system. *[12][13] C-O Stretch: A strong band corresponding to the aryl-alkyl ether linkage of the methoxy group is expected in the 1200-1275 cm⁻¹ (asymmetric) and 1000-1075 cm⁻¹ (symmetric) regions.

-

C-H Out-of-Plane Bending: Strong absorptions in the 690-900 cm⁻¹ "fingerprint" region can help confirm the substitution pattern on the aromatic ring.

[13]#### 4.2 Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Substituents on the quinoline ring significantly alter the electronic environment, causing predictable shifts in NMR signals.

[14]* ¹H NMR:

- Aromatic Protons (5H): The protons on the quinoline ring will appear in the downfield region, typically between δ 7.0-8.5 ppm. The exact chemical shifts and coupling patterns will be complex due to the fused ring system.

- Methoxy Protons (3H): A sharp singlet is expected around δ 3.9-4.0 ppm, characteristic of an -OCH₃ group attached to an aromatic ring. [15] * Methyl Protons (3H): A sharp singlet corresponding to the C4-methyl group will appear in the upfield region, likely around δ 2.3-2.7 ppm.

-

¹³C NMR:

-

Aromatic Carbons (9C): The carbon atoms of the quinoline ring will resonate in the δ 110-160 ppm range. T[13]he carbon attached to the methoxy group will be significantly shielded.

-

Methoxy Carbon (1C): The -OCH₃ carbon will appear as a distinct signal around δ 55-60 ppm.

-

Methyl Carbon (1C): The C4-methyl carbon will appear in the upfield region, typically around δ 15-25 ppm.

-

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and information about the fragmentation pattern of a molecule. For heterocyclic compounds, the molecular ion peak is often prominent.

[16]* Molecular Ion (M⁺): The electron ionization (EI) mass spectrum of 6-Methoxy-4-methylquinoline will show a strong molecular ion peak at an m/z (mass-to-charge ratio) of 173, corresponding to its molecular weight. *[3] Fragmentation: Common fragmentation pathways for quinoline derivatives may include the loss of a methyl radical (•CH₃) from the C4 position or the methoxy group, leading to fragment ions at m/z 158. Further fragmentation of the ring system can also occur, providing additional structural information.

References

- Porter, Q. N. (n.d.). Mass Spectrometry of Heterocyclic Compounds. Google Books.

-

(2024). Solubility test for Organic Compounds. Retrieved from [Link]

-

Spiteller, G. (1966). Mass Spectrometry of Heterocyclic Compounds. SciSpace. Retrieved from [Link]

-

TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Retrieved from [Link]

-

Seaton, P. J., & Williamson, R. T. (n.d.). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. Retrieved from [Link]

-

Westlab Canada. (2023, May 8). Measuring the Melting Point. Retrieved from [Link]

-

UNCW Institutional Repository. (n.d.). Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. Retrieved from [Link]

-

(2025, March 21). How to Interpret FTIR Results: A Beginner's Guide. Retrieved from [Link]

-

(n.d.). Melting point determination. Retrieved from [Link]

-

(n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

-

SSERC. (n.d.). Melting point determination. Retrieved from [Link]

-

(2021, April 29). Solubility test/ Organic lab. YouTube. Retrieved from [Link]

-

ChemSynthesis. (2025, May 20). 6-methoxy-4-methylquinoline - 41037-26-7. Retrieved from [Link]

-

DTIC. (n.d.). Mass Spectrometry of Heterocyclic Compounds. Retrieved from [Link]

-

OpenStax. (n.d.). 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition. Retrieved from [Link]

-

RSC Education. (n.d.). Melting point determination. Retrieved from [Link]

-

(n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

-

ProQuest. (n.d.). Mass Spectra of New Heterocycles: XXV.1 Electron Ionization Study of N-[5-Aminothiophen-2-yl]thioureas. Retrieved from [Link]

-

(n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]

-

(n.d.). IR Spectroscopy Tutorial: Aromatics. Retrieved from [Link]

-

(n.d.). Experiment 1 - Melting Points. Retrieved from [Link]

-

AMiner. (n.d.). Complete Analysis Of The H-1-Nmr Spectra Of Quinoline And 2 Of Its Derivatives - Sign Determinations Of Inter-Ring Coupling-Constants By Means Of The Indor Technique. Retrieved from [Link]

-

PubChem. (n.d.). 4-Methylquinoline. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, September 26). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]

-

OpenStax. (2023, September 20). 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry. Retrieved from [Link]

-

ConnectSci. (n.d.). The mass spectra of some naturally occurring oxygen heterocycles and related compounds | Australian Journal of Chemistry. Retrieved from [Link]

-

PubChem. (n.d.). 2-Hydroxy-6-methoxy-4-methylquinoline. Retrieved from [Link]

-

MDPI. (n.d.). 2-(4-Chlorophenyl)-4-(3,4-dimethoxy-phenyl)-6-methoxy-3-methylquinoline. Retrieved from [Link]

-

MDPI. (2023, October 8). Synthesis of (R)-(6-Methoxyquinolin-4-yl)[(1S,2S,4S,5R)-5-vinylquinuclidin-2-yl]methanol Tetraphenylborate Ion-Pair Complex: Characterization, Antimicrobial, and Computational Study. Retrieved from [Link]

- Google Patents. (n.d.). CN103804289A - Method for synthetizing 6-methoxyquinoline.

Sources

- 1. repository.uncw.edu [repository.uncw.edu]

- 2. chemimpex.com [chemimpex.com]

- 3. CAS 41037-26-7 | 6-Methoxy-4-methylquinoline - Synblock [synblock.com]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 6. SSERC | Melting point determination [sserc.org.uk]

- 7. Melting point determination | Resource | RSC Education [edu.rsc.org]

- 8. westlab.com [westlab.com]

- 9. azooptics.com [azooptics.com]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 13. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Synthesis of (R)-(6-Methoxyquinolin-4-yl)[(1S,2S,4S,5R)-5-vinylquinuclidin-2-yl]methanol Tetraphenylborate Ion-Pair Complex: Characterization, Antimicrobial, and Computational Study [mdpi.com]

- 16. Mass Spectrometry of Heterocyclic Compounds (1967) | G. Spitellek | 195 Citations [scispace.com]

The Solubility Profile of 6-Methoxy-4-methylquinoline: A Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of 6-methoxy-4-methylquinoline, a key heterocyclic compound with significant potential in medicinal chemistry. As a crucial parameter influencing bioavailability and formulation, a thorough understanding of its solubility in various organic solvents is paramount for researchers, scientists, and drug development professionals. This document delves into the physicochemical properties of 6-methoxy-4-methylquinoline, the theoretical principles governing its solubility, and detailed experimental protocols for its determination. While specific quantitative solubility data for this compound is not extensively available in public literature, this guide offers a robust framework for its evaluation, including an estimated solubility profile based on the properties of structurally analogous compounds.

Introduction: The Significance of 6-Methoxy-4-methylquinoline in Medicinal Chemistry

Quinoline and its derivatives are a prominent class of heterocyclic compounds that form the backbone of numerous synthetic drugs and natural products.[1] Their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties, have made them a focal point of extensive research.[2] 6-Methoxy-4-methylquinoline, in particular, is a valuable scaffold in the synthesis of more complex molecules with potential therapeutic applications. Understanding its solubility is a critical first step in harnessing its full potential, as it directly impacts formulation strategies, dosage form design, and ultimately, the in vivo performance of any drug candidate derived from it.[3] Low solubility can lead to unpredictable results in in vitro assays and poor bioavailability, hindering the drug development process.[4]

Physicochemical Properties of 6-Methoxy-4-methylquinoline

A foundational understanding of the physicochemical properties of a compound is essential for predicting its solubility behavior. The key properties of 6-methoxy-4-methylquinoline are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₁NO | [5] |

| Molecular Weight | 173.214 g/mol | [5] |

| Melting Point | 52 °C | [5] |

| Boiling Point | Not Available | [5] |

| Density | Not Available | [5] |

| Appearance | Likely a solid at room temperature | [2] |

Theoretical Framework of Solubility

The solubility of a solid in a liquid solvent is governed by the interplay of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. The principle of "like dissolves like" is a fundamental concept in predicting solubility.[6] This principle suggests that substances with similar polarities are more likely to be soluble in each other.

Polarity and Intermolecular Forces

The polarity of 6-methoxy-4-methylquinoline is influenced by the presence of the nitrogen atom in the quinoline ring and the methoxy group. The nitrogen atom introduces a dipole moment, making the molecule polar. The methoxy group, with its oxygen atom, can also participate in hydrogen bonding as an acceptor. These features suggest that 6-methoxy-4-methylquinoline will be more soluble in polar solvents that can engage in dipole-dipole interactions and hydrogen bonding.

A study on the dipole moment of the related compound 6-methoxyquinoline indicated a higher dipole moment in the excited state compared to the ground state, suggesting a charge transfer character which contributes to its polarity.[7]

Hansen Solubility Parameters (HSP)

Estimated Solubility Profile of 6-Methoxy-4-methylquinoline

In the absence of direct experimental data, an estimated solubility profile can be constructed based on the known properties of 6-methoxy-4-methylquinoline and the solubility of structurally similar compounds. For instance, the related compound 6-methoxy-4-methylquinolin-2-ol is reported to be soluble in alcohol, ether, benzene, and carbon disulfide.[2] Given the structural similarities, it is reasonable to infer a similar qualitative solubility pattern for 6-methoxy-4-methylquinoline.

Table of Estimated Solubility:

| Solvent Class | Representative Solvents | Estimated Solubility | Rationale |

| Alcohols | Methanol, Ethanol | High | The hydroxyl group of alcohols can act as a hydrogen bond donor to the nitrogen and methoxy oxygen of the solute, and the polar nature of both solute and solvent is compatible. |

| Ketones | Acetone | Moderate to High | Acetone is a polar aprotic solvent that can engage in dipole-dipole interactions with 6-methoxy-4-methylquinoline. |

| Esters | Ethyl Acetate | Moderate | Ethyl acetate has moderate polarity and can act as a hydrogen bond acceptor. |

| Ethers | Diethyl Ether | Moderate | The ether oxygen can act as a hydrogen bond acceptor, and its moderate polarity is compatible. |

| Halogenated Hydrocarbons | Dichloromethane | Moderate | Dichloromethane is a polar aprotic solvent that can engage in dipole-dipole interactions. |

| Aromatic Hydrocarbons | Toluene, Benzene | Low to Moderate | While the quinoline ring is aromatic, the overall polarity of the molecule may limit its solubility in nonpolar aromatic solvents. |

| Aliphatic Hydrocarbons | Hexane, Heptane | Low | The significant difference in polarity between the polar solute and nonpolar solvent will likely result in poor solubility. |

| Water | Low | The presence of the large, nonpolar quinoline ring system is expected to dominate over the polar functional groups, leading to low aqueous solubility. |

Experimental Determination of Solubility

To obtain precise and reliable solubility data, experimental determination is essential. The shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a compound.[8]

The Shake-Flask Method: A Step-by-Step Protocol

This protocol outlines the determination of the thermodynamic equilibrium solubility of 6-methoxy-4-methylquinoline in a given organic solvent.

Materials:

-

6-Methoxy-4-methylquinoline (solid)

-

Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane)

-

Glass vials with screw caps

-

Analytical balance

-

Shaking incubator or orbital shaker

-

Centrifuge

-

Syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical instrument.

Procedure:

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of solid 6-methoxy-4-methylquinoline to a series of glass vials.

-

Add a known volume of each selected organic solvent to the respective vials. Ensure there is undissolved solid material at the bottom of each vial.

-

-

Equilibration:

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached.[7] The concentration of the dissolved compound should be monitored over time to confirm that a plateau has been reached.[7]

-

-

Phase Separation:

-

After equilibration, remove the vials from the shaker and allow the undissolved solid to settle.

-

To ensure complete separation of the solid from the saturated solution, centrifuge the vials at a high speed.

-

-

Sample Collection and Preparation:

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Filter the aliquot through a 0.22 µm syringe filter to remove any remaining solid particles.

-

Dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated HPLC method or another appropriate analytical technique to determine the concentration of 6-methoxy-4-methylquinoline.

-

Prepare a calibration curve using standard solutions of known concentrations of 6-methoxy-4-methylquinoline.

-

Calculate the solubility of the compound in each solvent based on the concentration of the saturated solution.

-

Diagram of the Shake-Flask Method Workflow:

Sources

An Enduring Legacy: A Technical Guide to the Discovery and History of Quinoline Derivatives

Introduction

The quinoline scaffold, a simple fusion of a benzene and a pyridine ring, represents one of the most prolific and enduring privileged structures in medicinal chemistry. Its journey from a coal tar byproduct to the nucleus of front-line therapeutics is a narrative of serendipity, systematic synthesis, and the relentless pursuit of treating human disease. First isolated from coal tar in 1834 by Friedlieb Ferdinand Runge, the quinoline ring system quickly became a focal point of intense synthetic and pharmacological investigation[1][2][3][4]. This technical guide provides a comprehensive overview of the historical milestones, pivotal discoveries, and the synthetic evolution of quinoline derivatives. It details the progression from foundational synthetic methods to their establishment as potent agents against malaria and bacterial infections, serving as a vital resource for professionals in drug discovery and development.

Part 1: The Dawn of Quinoline Chemistry: Isolation and Foundational Syntheses

The story of quinoline begins not in a pharmacology lab, but in the industrial world of the 19th century.

Discovery and Structural Elucidation

In 1834, the German chemist Friedlieb Ferdinand Runge, while analyzing the complex mixture of organic compounds in coal tar, isolated a substance he named "leukol" (white oil)[5]. Almost a decade later, in 1842, Charles Gerhardt obtained a similar compound by distilling the natural alkaloid quinine with a strong base, which he called "Chinolein" or "quinoline"[5]. It was later confirmed by August Hoffmann that these two substances were, in fact, identical[5]. The correct bicyclic structure, a fusion of a benzene and pyridine ring, was proposed by August Kekulé in 1869, providing the theoretical framework necessary for chemists to begin designing synthetic routes to this intriguing new scaffold[2].

The Classical Era of Synthesis

The late 19th century saw the development of several named reactions that became the cornerstones of quinoline chemistry. These methods allowed for the large-scale production of quinoline and its derivatives, moving beyond the reliance on coal tar isolation and enabling systematic investigation into their properties[2][3].

The Skraup Synthesis (1880)

Discovered by the Czech chemist Zdenko Hans Skraup, this was one of the first and most direct methods for synthesizing the parent quinoline ring[3][6]. The reaction is a vigorous, acid-catalyzed condensation of an aromatic amine (like aniline) with glycerol, in the presence of a dehydrating agent (concentrated sulfuric acid) and an oxidizing agent (traditionally nitrobenzene)[2][3][6].

The causality behind this one-pot reaction is a cascade of classical organic transformations. The sulfuric acid first dehydrates glycerol to form the reactive α,β-unsaturated aldehyde, acrolein. The aniline then undergoes a Michael-type conjugate addition to the acrolein. This is followed by an acid-catalyzed cyclization and, finally, oxidation by nitrobenzene to yield the aromatic quinoline ring[6].

Experimental Protocol: Classical Skraup Synthesis of Quinoline [6]

-

Reaction Setup: In a large round-bottom flask fitted with a reflux condenser, cautiously add 100 mL of concentrated sulfuric acid to 38 g of aniline and 120 g of glycerol.

-

Moderation: Add 25 g of ferrous sulfate heptahydrate. This is not a catalyst but a crucial moderator to temper the highly exothermic nature of the reaction.

-

Addition of Oxidant: Slowly and carefully add 65 g of nitrobenzene to the mixture with gentle swirling.

-

Heating: Heat the mixture gently in a fume hood. Once the reaction begins (indicated by vigorous boiling), remove the heat source immediately. The reaction is self-sustaining for a period.

-

Completion: After the initial vigorous reaction subsides, heat the mixture to reflux for 3-4 hours to ensure completion.

-

Workup: Allow the mixture to cool. Dilute with water and steam distill to separate the quinoline and unreacted nitrobenzene from the non-volatile residue.

-

Purification: The distillate is neutralized with sodium hydroxide. The quinoline layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., diethyl ether). The combined organic layers are dried and the solvent is removed. The crude quinoline is then purified by distillation.

The Combes Quinoline Synthesis (1888)

Reported by Alphonse Combes in 1888, this method provides a route to 2,4-substituted quinolines[7][8]. It involves the acid-catalyzed condensation of an aniline with a β-diketone[3][7][9][10]. The choice of a β-diketone substrate is a key differentiator from other classical methods, allowing for direct installation of substituents at the 2- and 4-positions of the quinoline core[7].

The reaction proceeds via the formation of a Schiff base intermediate from the aniline and one of the ketone functionalities. This is followed by an acid-catalyzed intramolecular cyclization (electrophilic aromatic substitution) and subsequent dehydration to yield the final substituted quinoline product[7].

Experimental Protocol: Combes Synthesis of 2,4-Dimethylquinoline [3]

-

Condensation: Mix equimolar amounts of aniline and acetylacetone (a β-diketone) in a flask. The reaction to form the enamine intermediate is often spontaneous and exothermic.

-

Cyclization: Slowly and with cooling, add the mixture to an excess of a strong acid catalyst, such as concentrated sulfuric acid or polyphosphoric acid (PPA).

-

Heating: Heat the reaction mixture, typically at 100-120°C, for 2-3 hours to drive the cyclization and dehydration steps.

-

Workup: Carefully pour the cooled reaction mixture onto crushed ice and neutralize with a strong base (e.g., concentrated sodium hydroxide solution) until alkaline.

-

Extraction & Purification: The precipitated product is collected by filtration or extracted with an appropriate organic solvent. The crude product can then be purified by recrystallization or chromatography.

Caption: Foundational workflows for quinoline synthesis.

Other significant classical methods developed during this era include the Doebner-von Miller , Conrad-Limpach , and Friedländer syntheses, each offering unique pathways to differently substituted quinoline derivatives and collectively forming the bedrock of quinoline chemistry[3][11][12].

Part 2: The Antimalarial Revolution: From Bark to Benchtop

The first and most profound therapeutic impact of the quinoline scaffold was in the fight against malaria.

Quinine: The Natural Blueprint

Long before its chemical structure was known, the bark of the South American cinchona tree was used to treat fevers[13]. Jesuit missionaries observed its use by native populations in Peru in the 17th century and brought it to Europe, where it became known as "Jesuit's bark"[14][15][16]. In 1820, French chemists Pierre Joseph Pelletier and Joseph Bienaimé Caventou isolated the active alkaloid and named it quinine [13][17]. For centuries, quinine was the only effective treatment for malaria, marking the first successful use of a chemical compound to treat an infectious disease[14][17]. It remained the mainstay of malaria therapy until the development of more effective synthetic antimalarials in the 1920s and beyond[14].

The Synthetic Champions: 4-Aminoquinolines

The strategic importance of quinine, particularly during wartime, drove intense research into synthetic alternatives. This led to the golden age of quinoline-based antimalarial drug discovery.

Chloroquine

In 1934, scientists at the German company Bayer synthesized a 4-aminoquinoline compound they named Resochin[13]. However, it was initially deemed too toxic and set aside. During World War II, the need for antimalarials became critical, and American researchers, after screening over 14,000 compounds, independently developed a slightly modified version of a captured German drug, which they called chloroquine [13][18]. It was only later that they realized chloroquine and the supposedly toxic Resochin were identical[13].

Approved for medical use in 1946, chloroquine was more effective and had fewer side effects than previous drugs[18]. It quickly became the first-line treatment for malaria worldwide and a cornerstone of the WHO's global malaria eradication campaign in the 1950s[13][18].

Hydroxychloroquine

In the 1940s, to improve upon the safety profile of chloroquine, researchers made a slight structural modification, adding a hydroxyl group to one of the N-ethyl substituents on the side chain. This created hydroxychloroquine , which was found to be less toxic than its parent compound[19][20]. It was approved for medical use in 1955 and demonstrated similar efficacy against malaria[19].

Targeting the Liver: 8-Aminoquinolines

While 4-aminoquinolines were highly effective against the blood stages of the malaria parasite, they could not eliminate the dormant liver forms (hypnozoites) of Plasmodium vivax and P. ovale, which cause relapsing infections. This critical therapeutic gap was filled by the 8-aminoquinoline class.

Primaquine

Synthesized in 1946 in the USA, primaquine remains the most important member of this class[21][22]. It was developed as part of a WWII-era program to find drugs that could protect soldiers from the relapsing malaria prevalent in the Pacific theater[23][24]. Approved for use in 1952, primaquine's unique ability is to kill the hypnozoites in the liver, thus providing a "radical cure" for P. vivax and P. ovale infections[21][25]. It is also active against the gametocyte stages of all malaria species, making it useful for blocking transmission of the disease[21][25].

Mechanism of Action and the Rise of Resistance

The primary mechanism of action for quinoline antimalarials like chloroquine is the disruption of heme detoxification in the parasite[26][27]. Inside an infected red blood cell, the malaria parasite digests the host's hemoglobin, releasing large quantities of toxic free heme[27][28]. The parasite protects itself by polymerizing this heme into an inert, crystalline substance called hemozoin (also known as malaria pigment)[28][29].

Chloroquine, a weak base, accumulates to high concentrations within the parasite's acidic food vacuole[26]. There, it binds to heme, forming a complex that caps the growing hemozoin crystal[29]. This prevents further polymerization, leading to a buildup of toxic free heme that ultimately kills the parasite[26][28].

Caption: Mechanism of action for quinoline antimalarials.

Unfortunately, the widespread use of chloroquine led to the emergence and spread of resistant P. falciparum strains, first noted in the late 1950s[13][14]. This resistance rendered the drug ineffective in many parts of the world, a major setback in the global fight against malaria[30].

Part 3: A New Frontier: The Quinolone Antibacterials

In a remarkable example of scientific serendipity, the quest for better antimalarials inadvertently opened a new chapter in antibacterial therapy.

An Accidental Discovery: Nalidixic Acid

In 1962, while attempting to synthesize chloroquine, chemist George Lesher and his colleagues at the Sterling-Winthrop Research Institute isolated a by-product[31][32]. This compound, 7-chloro-1-ethyl-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid, showed modest antibacterial activity[33]. This discovery spurred further investigation, leading to the synthesis of nalidixic acid , which, while technically a naphthyridine, is universally considered the first of the quinolone antibiotics[31][32][33].

Introduced clinically in 1967, nalidixic acid had a narrow spectrum of activity, primarily against Gram-negative bacteria, and was used mainly for treating urinary tract infections (UTIs)[32][34]. Its mechanism of action was novel: it inhibited bacterial DNA gyrase, an essential enzyme for DNA replication[35].

The Fluoroquinolone Revolution

The true potential of the quinolones was unlocked in the 1970s and 1980s with the introduction of a fluorine atom at the C-6 position of the core structure. This single modification dramatically expanded the antibacterial spectrum and improved pharmacokinetic properties, giving rise to the fluoroquinolones [32][34]. This class of antibiotics evolved through distinct "generations," each offering broader activity.

| Generation | Key Structural Feature | Spectrum of Activity | Representative Drugs |

| First | Basic quinolone/naphthyridine core | Narrow: Primarily Gram-negative enteric bacteria. Used for UTIs. | Nalidixic acid, Cinoxacin[31] |

| Second | C-6 Fluoro group | Expanded: Excellent Gram-negative, some Gram-positive, and atypical coverage. | Ciprofloxacin, Norfloxacin[31][32] |

| Third | Modifications to side chains | Further improved Gram-positive (especially Streptococcus pneumoniae) and atypical coverage. | Levofloxacin, Gatifloxacin |

| Fourth | Bulky C-8 substituent | Broadest spectrum: Excellent Gram-positive, Gram-negative, and anaerobic coverage. | Moxifloxacin, Trovafloxacin |

Dual-Target Mechanism of Action

Fluoroquinolones exert their bactericidal effects by inhibiting two critical bacterial enzymes known as topoisomerases: DNA gyrase and topoisomerase IV [35].

-

DNA gyrase is essential for introducing negative supercoils into bacterial DNA, a process required to relieve torsional strain during DNA replication and transcription.

-

Topoisomerase IV is primarily responsible for decatenating (unlinking) daughter chromosomes after replication, allowing them to segregate into new cells.

By forming a stable complex with the enzyme and the cleaved DNA, fluoroquinolones trap the enzymes in their active state, leading to double-strand breaks in the bacterial chromosome and subsequent cell death[32].

Caption: Dual-target mechanism of fluoroquinolone antibiotics.

Part 4: Modern Perspectives and Future Directions

The quinoline scaffold remains a highly active area of research. Modern investigations focus on refining structure-activity relationships (SAR), developing greener synthetic methods, and exploring new therapeutic applications.

Structure-Activity Relationship (SAR) Insights

Decades of research have yielded critical insights into how specific structural modifications impact biological activity:

-

Antimalarials: For 4-aminoquinolines like chloroquine, the presence of a chlorine atom at the 7-position is essential for high potency. Modifications to the dialkylaminoalkyl side chain at the 4-position significantly influence activity, toxicity, and pharmacokinetic properties[36].

-

Antibacterials: For fluoroquinolones, the C-6 fluorine atom is critical for gyrase inhibition and broad-spectrum activity. The substituent at the N-1 position influences potency and pharmacokinetics, while the group at the C-7 position modulates the spectrum of activity and target preference (DNA gyrase vs. Topoisomerase IV)[33].

Modern Synthetic Approaches

While the classical named reactions are foundational, modern organic synthesis has introduced more efficient and environmentally friendly methods. These include multicomponent reactions (MCRs), which allow for the construction of complex quinoline derivatives in a single step, and the use of novel catalysts (including metal- and organocatalysts) to improve yields and reduce waste[11][37][38]. Microwave-assisted synthesis has also been employed to shorten reaction times and improve efficiency for classical reactions like the Skraup and Friedlander syntheses[11].

Expanding Therapeutic Horizons

The versatility of the quinoline nucleus continues to be explored for a wide range of diseases. Researchers are actively investigating quinoline derivatives as potential anticancer, antiviral, anti-inflammatory, antifungal, and neuroprotective agents, ensuring that this remarkable scaffold will remain at the forefront of medicinal chemistry for the foreseeable future[12][37][39].

References

-

Egan, T. J. (2008). Quinoline antimalarials: mechanisms of action and resistance. PubMed. Available at: [Link]

-

Rosenthal, P. J. (n.d.). Mechanism of action of quinoline drugs. Malaria Parasite Metabolic Pathways. Available at: [Link]

-

Medicines for Malaria Venture. (n.d.). History of antimalarial drugs. Available at: [Link]

-

International Journal of Pharmaceutical Sciences. (n.d.). Green Synthesis of Quinoline and Its Derivatives. Available at: [Link]

-

Wikipedia. (n.d.). Quinolone antibiotic. Available at: [Link]

-

ACS Publications. (2002). Structure−Activity Relationship of Quinoline Derivatives as Potent and Selective α2C-Adrenoceptor Antagonists. Journal of Medicinal Chemistry. Available at: [Link]

-

Mandal, A., et al. (2024). Advances on Quinoline Derivatives: A Review of Synthesis and Biological Activities. ChemistrySelect. Available at: [Link]

-

Wikipedia. (n.d.). Combes quinoline synthesis. Available at: [Link]

-

ACS Publications. (2010). Similar Structure−Activity Relationships of Quinoline Derivatives for Antiprion and Antimalarial Effects. Journal of Medicinal Chemistry. Available at: [Link]

-

PubMed. (2011). Synthesis, structure-activity relationship, and receptor pharmacology of a new series of quinoline derivatives acting as selective, noncompetitive mGlu1 antagonists. Available at: [Link]

-

Achan, J., et al. (2011). Quinine, an old anti-malarial drug in a modern world: role in the treatment of malaria. Malaria Journal. Available at: [Link]

-

Mandal, A., et al. (2024). Recent advancement in the synthesis of quinoline derivatives via multicomponent reactions. Organic & Biomolecular Chemistry. Available at: [Link]

-

Heeb, S., et al. (2019). Quinolone antibiotics. Antibiotics. Available at: [Link]

-

BIOSYNCE. (n.d.). What is the history of the discovery of quinoline?. Available at: [Link]

-

ISGlobal. (2019). The History of Malaria Treatment. Available at: [Link]

-

Wikipedia. (n.d.). Primaquine. Available at: [Link]

-

Sabinet African Journals. (1995). The mechanism of action of quinolines and related anti-malarial drugs. Available at: [Link]

-

Kapishnikov, S., et al. (2019). Mode of action of quinoline antimalarial drugs in red blood cells infected by Plasmodium falciparum revealed in vivo. PNAS. Available at: [Link]

-

National Museum of Civil War Medicine. (n.d.). Quinine: The Civil War’s Miracle Drug. Available at: [Link]

-

Pharmakina. (n.d.). The Story of Quinine. Available at: [Link]

-

Wikipedia. (n.d.). Quinine. Available at: [Link]

-

Thakur, G. S., et al. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. Available at: [Link]

-

Wikipedia. (n.d.). Quinoline. Available at: [Link]

-

National Academies Press. (2020). Primaquine. In Assessment of Long-Term Health Effects of Antimalarial Drugs When Used for Prophylaxis. Available at: [Link]

-

Vale, N., et al. (2009). Primaquine revisited six decades after its discovery. European Journal of Medicinal Chemistry. Available at: [Link]

-

PubMed. (2019). Synthesis, biological evaluation, Structure - Activity relationship studies of quinoline-imidazole derivatives as potent antimalarial agents. Available at: [Link]

-

Taylor & Francis Online. (2022). A review on synthetic investigation for quinoline- recent green approaches. Available at: [Link]

-

THE VASQUEZ CLINIC. (n.d.). Hydroxychloroquine and Malaria: a Lifelong Battle. Available at: [Link]

-

Oxford Academic. (2001). Primaquine Therapy for Malaria. Clinical Infectious Diseases. Available at: [Link]

-

PubMed. (2005). [The history of the development and changes of quinolone antibacterial agents]. Available at: [Link]

-

YouTube. (2023). Structure Activity Relationship of 4 Amino Quinoline Chloroquine | Antimalarial Medicinal Chemistry. Available at: [Link]

-

LabOnline. (2014). The evolution of chloroquine. Available at: [Link]

-

ResearchGate. (2003). The history of quinolones. Available at: [Link]

-

Scribd. (n.d.). Combes Quinoline Synthesis PDF. Available at: [Link]

-

SciSpace. (2003). The quinolones: decades of development and use. Available at: [Link]

-

PubMed Central. (2021). Chloroquine against malaria, cancers and viral diseases. Available at: [Link]

-

International Journal of Pharmaceutical Sciences Review and Research. (2014). A Brief History of Quinoline as Antimalarial Agents. Available at: [Link]

-

Novelty Journals. (2022). A REVIEW ON QUINOLINE AND ITS DERIVATIVES. Available at: [Link]

-

Organic Reactions. (n.d.). The Skraup Synthesis of Quinolines. Available at: [Link]

-

Oriental Journal of Chemistry. (2023). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Available at: [Link]

-

PubMed. (2024). Quinoline Derivatives in Discovery and Development of Pesticides. Available at: [Link]

-

ResearchGate. (2009). Primaquine revisited six decades after its discovery. Available at: [Link]

-

Slideshare. (n.d.). synthesis of quinoline derivatives and its applications. Available at: [Link]

-

Química Organica.org. (n.d.). Combes synthesis of quinolines. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. biosynce.com [biosynce.com]

- 3. iipseries.org [iipseries.org]

- 4. noveltyjournals.com [noveltyjournals.com]

- 5. Quinoline - Wikipedia [en.wikipedia.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]

- 8. scribd.com [scribd.com]

- 9. synthesis of quinoline derivatives and its applications | PPTX [slideshare.net]

- 10. Combes synthesis of quinolines [quimicaorganica.org]

- 11. tandfonline.com [tandfonline.com]

- 12. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 13. History of antimalarial drugs | Medicines for Malaria Venture [mmv.org]

- 14. Quinine, an old anti-malarial drug in a modern world: role in the treatment of malaria - PMC [pmc.ncbi.nlm.nih.gov]

- 15. civilwarmed.org [civilwarmed.org]

- 16. pharmakina.com [pharmakina.com]

- 17. Quinine - Wikipedia [en.wikipedia.org]

- 18. malariatreatment.isglobal.org [malariatreatment.isglobal.org]

- 19. Hydroxychloroquine and Malaria: a Lifelong Battle | THE VASQUEZ CLINIC [vasquezclinic.com]

- 20. Chloroquine against malaria, cancers and viral diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Primaquine revisited six decades after its discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Primaquine - Wikipedia [en.wikipedia.org]

- 24. academic.oup.com [academic.oup.com]

- 25. Primaquine - Assessment of Long-Term Health Effects of Antimalarial Drugs When Used for Prophylaxis - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 26. Quinoline antimalarials: mechanisms of action and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. journals.co.za [journals.co.za]

- 28. Mechanism of action of quinoline drugs [mpmp.huji.ac.il]

- 29. pnas.org [pnas.org]

- 30. The evolution of chloroquine [labonline.com.au]

- 31. Quinolone antibiotic - Wikipedia [en.wikipedia.org]

- 32. Quinolone antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 33. researchgate.net [researchgate.net]

- 34. scispace.com [scispace.com]

- 35. [The history of the development and changes of quinolone antibacterial agents] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 36. m.youtube.com [m.youtube.com]

- 37. researchgate.net [researchgate.net]

- 38. Recent advancement in the synthesis of quinoline derivatives via multicomponent reactions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00034J [pubs.rsc.org]

- 39. ijpsjournal.com [ijpsjournal.com]

biological activity of 6-Methoxy-4-methylquinoline

An In-depth Technical Guide to the Biological Activity of 6-Methoxy-4-methylquinoline

Abstract

The quinoline scaffold represents a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds. Within this vast chemical family, 6-Methoxy-4-methylquinoline (CAS: 41037-26-7; Molecular Formula: C₁₁H₁₁NO; Molecular Weight: 173.21 g/mol ) emerges as a compound of significant interest.[1][2] While direct biological data on this specific molecule is focused, its structural motifs are integral to numerous derivatives exhibiting potent antiparasitic, anticancer, antimicrobial, anti-inflammatory, and neuroprotective activities. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the known and inferred biological activities of the 6-Methoxy-4-methylquinoline core. We will delve into its mechanisms of action, supported by data from closely related analogs, and present detailed experimental protocols to facilitate further investigation into this promising chemical scaffold.

Physicochemical Characteristics and Synthetic Landscape

6-Methoxy-4-methylquinoline is an organic solid with a melting point of approximately 51-54 °C.[1] Its chemical architecture, featuring a bicyclic aromatic system with a basic nitrogen atom, is modified by a methoxy group at the 6-position and a methyl group at the 4-position. These substitutions are not merely decorative; they critically influence the molecule's electronic properties, lipophilicity, and potential for interaction with biological targets.[1][3]

The synthesis of the quinoline core is well-established, with classic methodologies like the Skraup and Doebner reactions providing versatile routes to a wide array of derivatives.[3][4] The Skraup synthesis, for instance, typically involves the reaction of an aniline (like p-anisidine) with glycerol, an oxidizing agent, and sulfuric acid to construct the quinoline ring system.[4]

Caption: Proposed antileishmanial mechanism of 6-methoxyquinoline derivatives.

Experimental Protocol: In Vitro Antileishmanial (Amastigote) Assay

-

Cell Culture: Culture a macrophage cell line (e.g., THP-1 or J774) and differentiate into adherent macrophages using Phorbol 12-myristate 13-acetate (PMA).

-

Infection: Infect the macrophage monolayer with Leishmania donovani promastigotes. The promastigotes will be phagocytosed and will transform into intracellular amastigotes.

-

Compound Addition: After 24 hours of infection, remove extracellular parasites and add fresh medium containing serial dilutions of 6-Methoxy-4-methylquinoline or its derivatives. Include a positive control (e.g., Amphotericin B) and a negative control (vehicle, e.g., DMSO).

-

Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO₂ atmosphere.

-

Quantification: Fix the cells with methanol and stain with Giemsa. Determine the number of amastigotes per 100 macrophages by light microscopy.

-

Analysis: Calculate the 50% inhibitory concentration (IC₅₀), which is the concentration of the compound that reduces the number of amastigotes by 50% compared to the untreated control.

Anticancer Potential: A Multi-Targeted Approach

While the parent compound has not been extensively profiled, numerous derivatives incorporating the 6-methoxyquinoline core have demonstrated significant anticancer activity against a range of human tumor cell lines. [3][5][6][7]The mechanism is often multifaceted, highlighting the scaffold's versatility in targeting key oncogenic pathways.

Mechanisms of Action:

-

Kinase Inhibition: Derivatives have shown potent inhibition of key signaling kinases like Epidermal Growth Factor Receptor (EGFR) and c-Met, which are often deregulated in cancer. [3][8]For example, 8-methoxy-4-anilinoquinolines exhibited superior antitumor activity compared to the EGFR inhibitor gefitinib in HeLa and BGC-823 cells. [6]* Tubulin Polymerization Inhibition: Certain complex derivatives act as tumor-vascular disrupting agents (VDAs). They bind to tubulin, inhibiting its polymerization into microtubules, which disrupts the cytoskeleton, induces cell cycle arrest, and leads to the collapse of established tumor vasculature. [9]* HDAC Inhibition: The carboxylic acid derivative 6-methoxy-2-(4-methylphenyl)quinoline-4-carboxylic acid is proposed to inhibit histone deacetylases (HDACs) by chelating the zinc ion in the enzyme's active site, leading to histone hyperacetylation and apoptosis. [3] Table 1: Cytotoxic Activity of Representative Quinoline Derivatives

| Compound Class | Cell Line | Activity Metric | Value | Reference |